

oxybuprocaine sterile ophthalmic solution manufacturing

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Compound Focus: Oxybuprocaine Hydrochloride

CAS No.: 5987-82-6

Cat. No.: S520766

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Introduction & Mechanism of Action

Oxybuprocaine Hydrochloride is a local anesthetic of the ester type, used exclusively for topical anesthesia in diagnostic and surgical ocular procedures [1]. Its primary mechanism of action is the blockade of voltage-gated sodium channels in neuronal membranes. By binding to these channels, oxybuprocaine reversibly stabilizes the membrane and decreases its permeability to sodium ions, thereby inhibiting depolarization and the initiation and conduction of nerve impulses [2].

Formulation Composition

The table below summarizes a sample formulation for 0.4% w/v **oxybuprocaine hydrochloride** eye drops, derived from a patent, alongside the function of each component [3].

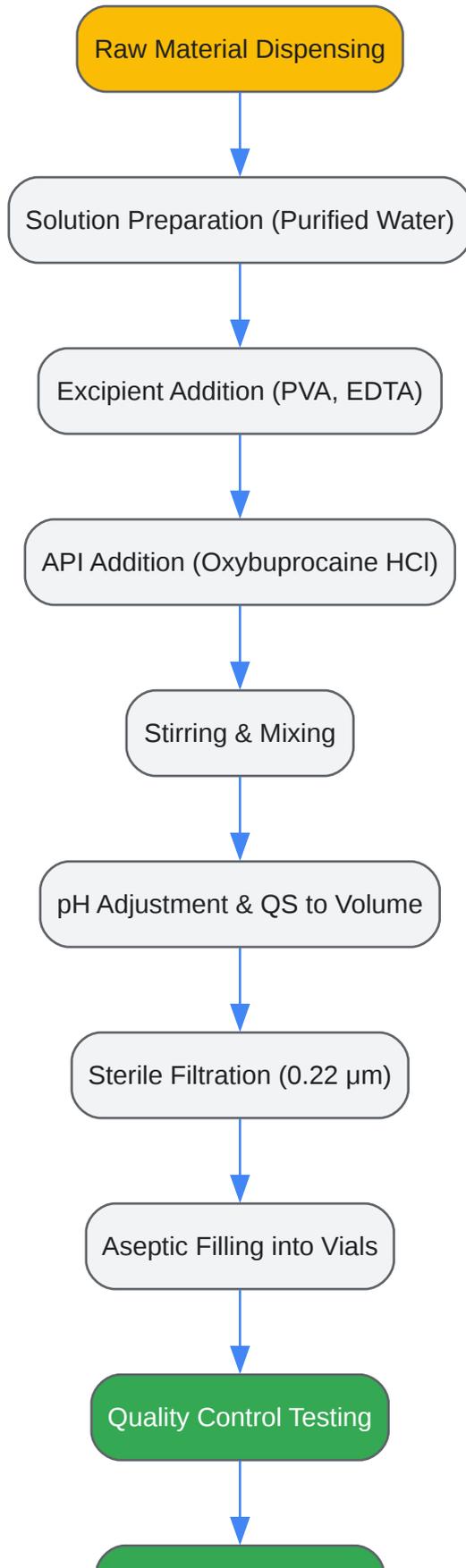
Component	Quantity per 1000 mL	Function
Oxybuprocaine Hydrochloride	4.0 g	Active Pharmaceutical Ingredient (API)
Polyvinyl Alcohol (PVA)	10.0 g - 30.0 g	Viscosity Enhancer / Sustained Release Matrix

Component	Quantity per 1000 mL	Function
Disodium Edetate (EDTA)	0.5 g - 1.0 g	Chelating Agent / Preservative Synergist
Benzalkonium Bromide	0.5 g - 1.0 g	Preservative (Note: omitted in preservative-free UD forms)
Purified Water	q.s. to 1000 mL	Solvent / Vehicle

Manufacturing Workflow

The following diagram outlines the core manufacturing and quality control steps for preparing sterile oxybuprocaine eye drops, integrating information from the formulation patent and analytical studies [3] [4].

Oxybuprocaine Ophthalmic Solution Manufacturing Workflow



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Quality Control & Analytical Protocol

A modern, green spectrofluorimetric method has been developed for the determination of benoxinate hydrochloride (oxybuprocaine HCl) in eye drops and artificial aqueous humour [4]. This method is sensitive, affordable, and avoids the use of large volumes of organic solvents required by some chromatographic techniques.

Principle: The method is based on the reaction of the primary amino group in BEN-HCl with fluorescamine reagent in a slightly alkaline medium (pH ~8.2) at room temperature to form a highly fluorescent pyrrolone cation. The fluorescence intensity is measured at an emission wavelength of 483 nm after excitation at 393 nm [4].

Key Method Parameters & Validation Data: The table below summarizes the optimized conditions and validation results for the spectrofluorimetric method [4].

Parameter	Specification / Value
Analytical Technique	Spectrofluorimetry
Linearity Range	0.10 – 1.0 µg/mL
Limit of Detection (LOD)	0.015 µg/mL
Limit of Quantification (LOQ)	0.10 µg/mL
Excitation/Emission Wavelength	393 nm / 483 nm
Reaction Buffer	Borate Buffer (0.1 M, pH 8.2)
Reaction Time	5 minutes at room temperature
Application	Eye drops and spiked artificial aqueous humour

Experimental Protocol:

- **Preparation of Standard Solution:** Dissolve 10.0 mg of BEN-HCl in 100.0 mL of ultra-pure water to obtain a 0.1 mg/mL stock solution [4].
- **Preparation of Calibration Standards:** Pipet appropriate aliquots of the standard solution into a series of 10-mL volumetric flasks to produce concentrations within the 0.10–1.0 µg/mL range [4].
- **Derivatization:** To each flask, add 1.5 mL of borate buffer (0.1 M, pH 8.2) and 1.0 mL of freshly prepared fluorescamine solution (0.04% w/v in acetone). Mix thoroughly [4].
- **Dilution and Reaction:** Make up to volume with distilled water, mix, and let the reaction proceed for 5 minutes at room temperature [4].
- **Measurement:** Measure the relative fluorescence intensity (RFI) at 483 nm after excitation at 393 nm against a reagent blank prepared similarly but without the drug [4].
- **Calibration:** Construct a calibration curve by plotting the RFI versus the final concentration of BEN-HCl and determine the regression equation [4].

Safety & Adverse Effects

Understanding the safety profile of oxybuprocaine is critical for risk assessment during clinical trials and for providing appropriate instructions for use.

- **Indications:** For topical anesthesia in ocular diagnostic procedures (e.g., tonometry) and minor surgical procedures (e.g., foreign body removal) [1].
- **Contraindications:** Hypersensitivity to oxybuprocaine or other ester-type anesthetics. Should not be used on infected areas or for long periods [1].
- **Adverse Effects:** Effects are usually dose-dependent and can include [1]:
 - **Ocular:** Burning or stinging upon instillation (usually subsides in 30 seconds), severe corneal damage, disciform keratitis, stromal infiltration, and moderate corneal swelling with chronic use or abuse.
 - **Systemic:** Severe allergic reactions, effects on the central nervous system, and bradycardia (rarely reported).
- **Abuse Potential:** Frequent or chronic self-administration can lead to severe complications, including persistent corneal epithelial defects, stromal edema, and endothelial toxicity [1] [5]. The use of **preservative-free, unit-dose** vials is highly recommended to prevent abuse and eliminate potential toxicity from preservatives like benzalkonium chloride [5]. A strict, limited regimen can be effective and safe for controlling postoperative pain without delaying healing [5].

Conclusion

The manufacturing of oxybuprocaine sterile ophthalmic solution requires careful attention to formulation, a robust aseptic process, and stringent quality control. The adoption of modern, green analytical methods like the spectrofluorimetric assay and the use of preservative-free unit-dose presentations represent significant advancements in the drug's development profile, enhancing both safety and environmental sustainability.

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